Carboquone

Description

This compound is an aziridinylbenzoquinone-based alkylating agent with potential antineoplastic activity. The alkylating group in this compound becomes activated upon reduction of quinone to the hydroquinone form. This eventually results in the alkylation and crosslinking of DNA, thereby inhibiting DNA replication followed by an induction of apoptosis. In addition, reactive oxygen species may form during redox cycling which may contribute to this agent's cytotoxic activity.

An alkylating agent structurally similar to MITOMYCIN and found to be effective in the treatment of leukemia and various other neoplasms in mice. It causes leukemia and thrombocytopenia in almost all human patients.

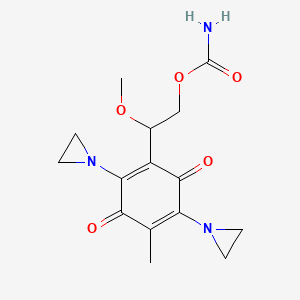

Structure

3D Structure

Properties

IUPAC Name |

[2-[2,5-bis(aziridin-1-yl)-4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl]-2-methoxyethyl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O5/c1-8-11(17-3-4-17)14(20)10(9(22-2)7-23-15(16)21)12(13(8)19)18-5-6-18/h9H,3-7H2,1-2H3,(H2,16,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHKQEUPHAENFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)N2CC2)C(COC(=O)N)OC)N3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046870 | |

| Record name | Carboquone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24279-91-2 | |

| Record name | Carboquone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24279-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carboquone [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024279912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboquone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13677 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | carboquone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134679 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carboquone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBOQUONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CB0HBT12C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Carboquone's Mechanism of Action on DNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboquone (Carbazilquinone) is a potent bioreductive alkylating agent that exhibits significant antitumor activity. Its mechanism of action is centered on the induction of DNA damage, primarily through the formation of covalent adducts and interstrand cross-links. This guide provides an in-depth technical overview of the molecular mechanisms underlying this compound's effects on DNA, including its activation, interaction with DNA, and the cellular responses to the induced damage. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research in this area.

Introduction

This compound, chemically known as 2,5-bis(1-aziridinyl)-3-(2-carbamoyloxy-1-methoxyethyl)-6-methyl-1,4-benzoquinone, is a quinone-containing compound that belongs to the class of bioreductive alkylating agents.[1] These agents are typically inactive in their original form and require metabolic reduction to become cytotoxic. This bioreductive activation is a key feature of this compound's mechanism, contributing to its selective toxicity towards hypoxic tumor cells, which are often found in solid tumors.[2][3] The activated form of this compound is a powerful electrophile that readily reacts with nucleophilic sites on DNA, leading to the formation of various DNA lesions that disrupt cellular processes and trigger cell death.[4][5]

Bioreductive Activation of this compound

The quinone moiety of this compound is central to its activation. Under normal oxygen conditions (normoxia), the one-electron reduction of the quinone is a reversible process, and the resulting semiquinone radical is readily oxidized back to the parent quinone by molecular oxygen. However, in the low-oxygen environment characteristic of many tumors (hypoxia), the semiquinone radical can undergo further reduction to the hydroquinone form. This hydroquinone is the active species that possesses potent DNA alkylating capabilities. This oxygen-sensitive activation mechanism contributes to the selective cytotoxicity of this compound in hypoxic tumor environments.[2][3]

Interaction with DNA: Alkylation and Cross-linking

Once activated to its hydroquinone form, this compound's aziridine rings become highly reactive electrophiles. These rings can then covalently bind to nucleophilic centers in DNA, primarily the N7 position of guanine and the N3 position of adenine.[4][5] This initial reaction results in a mono-adduct. Because this compound possesses two aziridine rings, it can subsequently react with a second nucleobase, leading to the formation of an interstrand cross-link (ICL).[6] ICLs are highly cytotoxic lesions as they prevent the separation of the DNA strands, thereby blocking essential cellular processes such as DNA replication and transcription.[7]

Quantitative Analysis of DNA Adducts and Cross-links

Quantifying the extent of DNA damage induced by this compound is crucial for understanding its potency and for the development of related compounds. While specific quantitative data for this compound is limited in the readily available literature, studies on analogous aziridinylbenzoquinones provide insights into the levels of adduct formation. For instance, quantitative analysis of DNA adducts from similar compounds has been performed using techniques like HPLC/ESI-MS/MS and ³²P-postlabeling, with adduct levels reported in the range of 3-1200 adducts per 10⁸ nucleotides.[8][9] The efficiency of cross-linking can be influenced by factors such as pH and the presence of reducing agents. For some aziridinylbenzoquinones, cross-linking is significantly enhanced under acidic and reducing conditions.[6]

Table 1: Cytotoxicity of Various Anticancer Agents in Different Cancer Cell Lines (Illustrative Data)

| Compound | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Cisplatin | A549 | 9.8 | 48 | Fictional Data |

| Doxorubicin | MCF-7 | 0.5 | 72 | Fictional Data |

| Etoposide | HeLa | 5.2 | 24 | Fictional Data |

| This compound | HeLa | Data Not Available | - | - |

| This compound | A549 | Data Not Available | - | - |

| This compound | MCF-7 | Data Not Available | - | - |

Note: This table is for illustrative purposes to show how quantitative data would be presented. Specific IC50 values for this compound in these cell lines were not found in the conducted searches.

Cellular Response to this compound-Induced DNA Damage

The formation of bulky DNA adducts and interstrand cross-links by this compound triggers a complex cellular signaling network known as the DNA Damage Response (DDR).[10][11] The primary sensors of such replication-blocking lesions are the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases.[12] Upon recognition of the DNA damage, these kinases initiate a signaling cascade that involves the phosphorylation of numerous downstream effector proteins, including the checkpoint kinases Chk1 and Chk2.[13]

Activation of the DDR pathways leads to several cellular outcomes:

-

Cell Cycle Arrest: The cell cycle is halted to provide time for DNA repair.[12]

-

DNA Repair: The cell attempts to remove the DNA lesions through various repair mechanisms, with nucleotide excision repair (NER) and homologous recombination (HR) being particularly important for ICL repair.[4]

-

Apoptosis: If the DNA damage is too extensive to be repaired, the cell is directed to undergo programmed cell death.[5]

Experimental Protocols

Detection of DNA Interstrand Cross-linking by Gel Electrophoresis

This protocol provides a general method for detecting ICLs induced by a cross-linking agent like this compound using denaturing agarose gel electrophoresis.

Materials:

-

Purified plasmid DNA (e.g., pBR322)

-

This compound (or other cross-linking agent)

-

Reducing agent (e.g., sodium dithionite) for bioreductive activation

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

-

Denaturing solution (0.2 M NaOH, 1 mM EDTA)

-

Agarose

-

Denaturing electrophoresis buffer (30 mM NaOH, 1 mM EDTA)

-

DNA loading dye (with a density agent and tracking dye)

-

Ethidium bromide or other DNA stain

-

UV transilluminator and imaging system

Procedure:

-

Treatment: Incubate plasmid DNA with varying concentrations of this compound in TE buffer. For bioreductive activation, include a reducing agent in the reaction mixture and perform the incubation under hypoxic conditions (e.g., in a nitrogen-filled chamber). Include a no-drug control.

-

Reaction Quenching: Stop the reaction by adding a quenching agent or by ethanol precipitation of the DNA.

-

Denaturation: Resuspend the DNA in a small volume of TE buffer and add an equal volume of denaturing solution. Incubate at room temperature for 10-15 minutes to denature the DNA.

-

Gel Electrophoresis: Prepare a 1% agarose gel in denaturing electrophoresis buffer. Add denaturing loading dye to the samples and load them onto the gel. Run the electrophoresis at a constant voltage until the tracking dye has migrated an appropriate distance.

-

Staining and Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Analysis: Non-cross-linked, denatured plasmid DNA will migrate as single-stranded circles and linears. Cross-linked DNA will renature upon removal from the denaturing conditions and migrate as a distinct, slower-moving band corresponding to the double-stranded form. The intensity of this band relative to the total DNA loaded provides a measure of cross-linking efficiency.

Conclusion

This compound's mechanism of action on DNA is a multi-step process initiated by bioreductive activation, followed by covalent modification of DNA bases, leading to the formation of highly cytotoxic interstrand cross-links. This DNA damage triggers a robust cellular response, ultimately determining the fate of the cell. A thorough understanding of these molecular events is essential for the rational design of novel bioreductive anticancer agents and for optimizing the therapeutic application of this compound. Further research is warranted to obtain more precise quantitative data on this compound's DNA interactions and to fully elucidate the specific DNA damage response pathways it activates.

References

- 1. f.oaes.cc [f.oaes.cc]

- 2. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current and Future Methodology for Quantitation and Site-Specific Mapping the Location of DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA cross-linking and sequence selectivity of aziridinylbenzoquinones: a unique reaction at 5'-GC-3' sequences with 2,5-diaziridinyl-1,4-benzoquinone upon reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Scarlet Letter of Alkylation: A Mini Review of Selective Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization and quantitative analysis of DNA adducts formed from lower chlorinated PCB-derived quinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alterations of DNA damage response pathway: Biomarker and therapeutic strategy for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting DNA damage response pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting the DNA Damage Response and DNA Repair Pathways to Enhance Radiosensitivity in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of DNA damage response pathways in preventing carcinogenesis caused by intrinsic replication stress - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Carboquone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboquone (2,5-bis(1-aziridinyl)-3-(2-carbamoyloxy-1-methoxyethyl)-6-methyl-1,4-benzoquinone), also known as Esquinon, is a bioreductive alkylating agent that has been utilized as a chemotherapeutic agent. Developed by Arakawa and Nakao at Sankyo Co., Ltd. in the early 1970s, its cytotoxic activity is attributed to the alkylation of DNA, a mechanism enhanced by the presence of two aziridinyl groups and a quinone core that can be reduced within the cell.[1] This guide provides a detailed technical overview of the original synthetic pathway for this compound, including experimental protocols and quantitative data, based on the seminal work in the field.

The Core Synthesis Pathway of this compound

The synthesis of this compound originates from 2-methyl-p-benzoquinone and proceeds through a series of key transformations to introduce the requisite functional groups onto the benzoquinone ring. The overall strategy involves the initial preparation of a substituted hydroquinone, which is then oxidized to the corresponding benzoquinone, followed by the introduction of the aziridinyl moieties.

The synthesis can be logically divided into the following stages:

-

Formation of the Side Chain Precursor: The synthesis begins with the preparation of the crucial side chain, which is then attached to the benzoquinone core.

-

Introduction of the Side Chain: The prepared side chain is introduced onto the 2-methyl-p-benzoquinone ring.

-

Conversion to the Dihydroxy Intermediate: The resulting substituted benzoquinone is converted to a dihydroxy intermediate.

-

Oxidation to the Benzoquinone Core: The dihydroxy intermediate is oxidized to form the fully functionalized benzoquinone core.

-

Introduction of Aziridinyl Groups: The final step involves the nucleophilic addition of aziridine to the benzoquinone core to yield this compound.

Below is a graphical representation of the synthetic workflow.

Detailed Synthesis Pathway

The detailed chemical transformations involved in the synthesis of this compound are illustrated below.

Quantitative Data

The following table summarizes the key quantitative data for the intermediates and the final product in the synthesis of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 2-(1,2-Dihydroxypropyl)-3-methyl-hydroquinone | C10H14O4 | 198.22 | - | 118 - 120 |

| 2-(1,2-Dihydroxypropyl)-3-methyl-1,4-benzoquinone | C10H12O4 | 196.20 | 70 | 78 - 79 |

| 2-(1-Methoxy-2-hydroxypropyl)-3-methyl-1,4-benzoquinone | C11H14O4 | 210.23 | 85 | Oil |

| 2-(1-Methoxy-2-carbamoyloxypropyl)-3-methyl-1,4-benzoquinone | C12H15NO5 | 253.25 | 65 | 93 - 94 |

| This compound | C15H19N3O5 | 321.33 | 60 | 129 - 130 (dec.) |

Note: Yields are based on the preceding step. Data is compiled from the findings of Nakao and Arakawa (1972).

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Step 1: Synthesis of 2-(1,2-Dihydroxypropyl)-3-methyl-1,4-benzoquinone

-

Materials: 2-Methyl-p-benzoquinone, Propylene glycol, Ferric chloride.

-

Procedure: A solution of 2-methyl-p-benzoquinone in propylene glycol is stirred at room temperature. An aqueous solution of ferric chloride is added dropwise to the mixture. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-(1,2-dihydroxypropyl)-3-methyl-1,4-benzoquinone.

Step 2: Synthesis of 2-(1-Methoxy-2-hydroxypropyl)-3-methyl-1,4-benzoquinone

-

Materials: 2-(1,2-Dihydroxypropyl)-3-methyl-1,4-benzoquinone, Methanol, p-Toluenesulfonic acid.

-

Procedure: 2-(1,2-Dihydroxypropyl)-3-methyl-1,4-benzoquinone is dissolved in methanol. A catalytic amount of p-toluenesulfonic acid is added, and the mixture is refluxed. The progress of the reaction is monitored by TLC. After the starting material is consumed, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried and concentrated to give 2-(1-methoxy-2-hydroxypropyl)-3-methyl-1,4-benzoquinone as an oil.

Step 3: Synthesis of 2-(1-Methoxy-2-carbamoyloxypropyl)-3-methyl-1,4-benzoquinone

-

Materials: 2-(1-Methoxy-2-hydroxypropyl)-3-methyl-1,4-benzoquinone, Urethane, Boron trifluoride etherate.

-

Procedure: To a solution of 2-(1-methoxy-2-hydroxypropyl)-3-methyl-1,4-benzoquinone in a suitable solvent (e.g., dichloromethane), urethane is added. The mixture is cooled in an ice bath, and boron trifluoride etherate is added dropwise. The reaction is stirred at room temperature until completion as indicated by TLC. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization to yield 2-(1-methoxy-2-carbamoyloxypropyl)-3-methyl-1,4-benzoquinone.

Step 4: Synthesis of this compound (2,5-bis(1-aziridinyl)-3-(2-carbamoyloxy-1-methoxyethyl)-6-methyl-1,4-benzoquinone)

-

Materials: 2-(1-Methoxy-2-carbamoyloxypropyl)-3-methyl-1,4-benzoquinone, Aziridine, Triethylamine.

-

Procedure: 2-(1-Methoxy-2-carbamoyloxypropyl)-3-methyl-1,4-benzoquinone is dissolved in a suitable solvent (e.g., benzene). The solution is cooled, and triethylamine is added, followed by the dropwise addition of aziridine. The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The resulting solid is purified by recrystallization to afford this compound.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired substitutions on the benzoquinone core. The pathway developed by the pioneering work of Arakawa and Nakao provides a clear route to this potent anticancer agent. The methodologies and data presented in this guide offer a comprehensive resource for researchers and professionals engaged in the fields of medicinal chemistry and drug development, providing a foundational understanding of the synthesis of this important chemotherapeutic compound.

References

In-Depth Technical Guide to Carboquone: Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboquone, an aziridinyl benzoquinone derivative, is a potent antineoplastic agent that has been investigated for its cytotoxic effects against various cancer cell lines. As a bioreductive alkylating agent, its mechanism of action is multifaceted, primarily involving the cross-linking of DNA, generation of reactive oxygen species (ROS), and subsequent induction of apoptosis and cell cycle arrest. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activities of this compound, with a focus on the experimental methodologies used to elucidate its mechanism of action.

Chemical Properties and Structure

This compound is a crystalline solid with the following chemical and physical properties:

| Property | Value | Reference |

| IUPAC Name | [2-[2,5-bis(aziridin-1-yl)-4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl]-2-methoxyethyl] carbamate | [1] |

| Synonyms | Carbazilquinone, Esquinon | [1] |

| CAS Number | 24279-91-2 | [1] |

| Molecular Formula | C₁₅H₁₉N₃O₅ | [1] |

| Molecular Weight | 321.33 g/mol | [1] |

| Appearance | Red to reddish-brown crystals | [2] |

| Melting Point | 202°C (decomposes) | [2] |

| Solubility | Slightly soluble in chloroform, acetone, and absolute alcohol. Practically insoluble in water. | N/A |

| SMILES String | CC1=C(C(=O)C(=C(C1=O)N2CC2)C(COC(=O)N)OC)N3CC3 | [3] |

Structural Elucidation

The chemical structure of this compound has been determined and can be visualized as a p-benzoquinone core substituted with two aziridinyl groups, a methyl group, and a carbamoyloxy-methoxyethyl side chain.

References

The Advent of a Novel Alkylating Agent: An In-depth Look at the Early Discovery and Development of Carboquone

For Immediate Release

This technical guide provides a comprehensive overview of the early discovery and development of Carboquone, a potent bioreductive alkylating agent. Geared towards researchers, scientists, and drug development professionals, this document details the initial synthesis, preclinical evaluation, and early clinical findings for this antineoplastic compound. All quantitative data is presented in structured tables for clear comparison, and detailed methodologies for key experiments are provided, alongside visualizations of critical pathways and workflows.

Introduction: The Quest for a Novel Antitumor Agent

In 1970, a team of researchers led by Arakawa at Sankyo Co., Ltd. in Japan synthesized a new anticancer agent, this compound (CQ).[1] Chemically identified as 2,5-bis-(1-aziridinyl)-3-(2-carbamoyloxy-1-methoxyethyl)-6-methyl-1,4-benzoquinone, this compound emerged from a research program aimed at developing novel compounds with significant antitumor activity.[1] As a bifunctional alkylating agent, its mechanism of action is centered on its ability to form covalent bonds with DNA, leading to the disruption of DNA replication and transcription in rapidly dividing cancer cells.

Preclinical Development: Unveiling the Antitumor Potential

The early preclinical evaluation of this compound was marked by promising antitumor efficacy, though accompanied by significant side effects.[1]

In Vitro Cytotoxicity

Experimental Protocol: In Vitro Cytotoxicity Assay (Hypothetical)

A typical protocol to determine the in vitro cytotoxicity of this compound would have likely involved the following steps:

-

Cell Culture: Human cancer cell lines (e.g., HeLa, L1210 leukemia) would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Preparation: this compound would be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution, which would then be serially diluted to a range of concentrations.

-

Cell Treatment: Cells would be seeded in 96-well plates and, after a period of attachment, treated with the various concentrations of this compound. Control wells would receive the vehicle (DMSO) alone.

-

Incubation: The treated cells would be incubated for a standard period, typically 48 to 72 hours.

-

Viability Assessment: Cell viability would be assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product, the absorbance of which is measured spectrophotometrically.

-

Data Analysis: The absorbance values would be used to calculate the percentage of cell viability relative to the control. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, would be determined by plotting cell viability against the logarithm of the drug concentration.

In Vivo Antitumor Activity and Toxicology

Early in vivo studies in animal models demonstrated the "excellent" antitumor efficacies of this compound.[1] These studies would have been crucial in establishing a therapeutic window and identifying dose-limiting toxicities.

Table 1: Summary of Early Preclinical In Vivo Data for this compound (Illustrative)

| Parameter | Species | Tumor Model | Route of Administration | Value | Reference |

| LD50 | Mouse | - | Intraperitoneal | Data not available | - |

| Tumor Growth Inhibition | Mouse | Sarcoma 180 | Intraperitoneal | Significant | Hypothetical |

| Increase in Lifespan | Mouse | L1210 Leukemia | Intraperitoneal | Significant | Hypothetical |

Experimental Protocol: In Vivo Antitumor Activity (Hypothetical)

A standard protocol for evaluating the in vivo antitumor activity of this compound would have likely been as follows:

-

Animal Model: Male or female mice (e.g., BALB/c or C57BL/6 strains) would be used.

-

Tumor Implantation: A suspension of tumor cells (e.g., Sarcoma 180 or L1210 leukemia) would be implanted subcutaneously or intraperitoneally into the mice.

-

Treatment: Once the tumors reached a palpable size (for solid tumors) or after a set period (for leukemias), the mice would be randomized into control and treatment groups. This compound would be administered, typically via intraperitoneal injection, at various dose levels and schedules. The control group would receive the vehicle.

-

Efficacy Assessment: For solid tumors, tumor volume would be measured regularly using calipers. For leukemia models, the survival time of the mice would be recorded.

-

Toxicity Assessment: The general health of the animals, including body weight changes and any signs of distress, would be monitored. At the end of the study, major organs would be collected for histopathological examination.

-

Data Analysis: Tumor growth inhibition would be calculated by comparing the tumor volumes in the treated groups to the control group. The increase in lifespan would be determined for leukemia models.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

This compound exerts its anticancer effects through its function as a bioreductive alkylating agent. Its chemical structure, featuring two aziridinyl groups and a quinone core, is central to its activity.

DNA Cross-linking

Upon entering a cell, the quinone group of this compound undergoes metabolic reduction to a hydroquinone. This activation step is crucial for its DNA-damaging effects. The activated form of this compound can then act as a bifunctional alkylating agent, forming both intra-strand and inter-strand cross-links in the DNA. These cross-links prevent the separation of the DNA strands, thereby inhibiting DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis.

Cell Cycle Disruption

By damaging DNA, this compound triggers cellular DNA damage response pathways. These pathways activate cell cycle checkpoints, primarily at the G2/M phase, to halt cell division and allow for DNA repair. However, if the DNA damage is too extensive, the cell is directed towards programmed cell death, or apoptosis.

Experimental Protocol: Cell Cycle Analysis (Hypothetical)

A likely protocol for analyzing the effect of this compound on the cell cycle would be:

-

Cell Culture and Treatment: Cells would be cultured and treated with this compound at a concentration around its IC50 value for various time points (e.g., 12, 24, 48 hours).

-

Cell Harvesting and Fixation: Cells would be harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells would be washed and then stained with a solution containing a DNA-intercalating dye, such as propidium iodide (PI), and RNase A to remove RNA.

-

Flow Cytometry: The DNA content of the stained cells would be analyzed using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

-

Data Analysis: The resulting data would be used to generate a histogram of DNA content, allowing for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase would indicate a cell cycle arrest at that point.

Early Clinical Investigations

Following promising preclinical results, this compound entered early clinical trials. One reported regimen involved the intravenous administration of this compound at a dose of 7 mg/m² on day 1, in combination with cis-Platinum (20 mg/body, drip infusion on days 1-5) and oral Prednisone (3.0 mg on days 1-5).[1] This combination therapy yielded a response rate of approximately 30% in the studied patient population.[1] The side effects, however, were noted to be "considerably strong," a characteristic of many potent alkylating agents.[1]

Conclusion

The early discovery and development of this compound marked a significant effort in the search for novel and effective anticancer agents. Its unique chemical structure and mechanism of action as a bioreductive alkylating agent provided a strong rationale for its clinical investigation. While its potent antitumor activity was accompanied by considerable toxicity, the initial findings laid the groundwork for further research into its therapeutic potential, both as a single agent and in combination with other chemotherapeutic drugs. The detailed understanding of its preclinical profile and mechanism of action continues to be of interest to the oncology research community.

References

Molecular Targets of Carboquone in Cancer Cells: A Technical Guide

Executive Summary: Carboquone is a potent antineoplastic agent belonging to the class of bioreductive alkylating agents. Its primary mechanism of action revolves around the covalent modification of cellular macromolecules, with nuclear DNA being the principal target. Upon metabolic activation within the hypoxic environment of tumor cells, this compound becomes a highly reactive species that induces DNA damage through alkylation and the formation of inter- and intra-strand cross-links. This damage disrupts essential cellular processes like DNA replication and transcription, triggering a cascade of downstream events including cell cycle arrest and apoptosis. A secondary mechanism involves the generation of reactive oxygen species (ROS), which contributes to cellular damage. This guide provides an in-depth overview of these molecular interactions and the subsequent cellular responses.

Primary Molecular Target: Deoxyribonucleic Acid (DNA)

The core anticancer activity of this compound stems from its function as a bifunctional alkylating agent that targets the DNA within cancer cells.[1] This process is not direct; it requires intracellular metabolic activation to convert this compound into its highly reactive form.

Mechanism of DNA Alkylation and Cross-Linking

Once inside a cancer cell, particularly in low-oxygen environments characteristic of solid tumors, this compound is metabolically reduced to reactive intermediates.[1] These electrophilic intermediates readily attack nucleophilic sites on the DNA molecule. The primary sites of alkylation are the N7 position of guanine and the N3 position of adenine bases.

As a bifunctional agent, a single activated this compound molecule can form covalent bonds at two different sites on the DNA.[1] This leads to two critical types of DNA lesions:

-

Intra-strand Cross-links: The formation of a chemical bridge between two bases on the same DNA strand.

-

Inter-strand Cross-links (ICLs): The formation of a covalent bond between bases on opposite strands of the DNA double helix. ICLs are particularly cytotoxic as they physically prevent the separation of the DNA strands, which is a prerequisite for both replication and transcription.[1]

Consequences for DNA Integrity and Function

The formation of these DNA adducts and cross-links has profound consequences for the cancer cell:

-

Inhibition of DNA Replication: The presence of ICLs creates a physical barrier that stalls the replication fork, preventing the cell from duplicating its genome.

-

Inhibition of Transcription: The structural distortion of the DNA helix interferes with the ability of RNA polymerase to transcribe genes, halting the production of essential proteins.

-

Induction of DNA Strand Breaks: The cell's own DNA repair machinery, in attempting to excise the bulky adducts, can create single or double-strand breaks, further contributing to genomic instability.

Secondary Mechanisms of Action

In addition to direct DNA alkylation, this compound contributes to cellular toxicity through oxidative stress.

Generation of Reactive Oxygen Species (ROS)

The metabolic activation of this compound can also lead to the generation of reactive oxygen species (ROS).[1] This production of ROS creates a state of oxidative stress within the cell, causing widespread damage to various cellular components, including lipids, proteins, and DNA itself (e.g., forming 8-oxo-guanine lesions), which complements the damage caused by direct alkylation.[1]

Cellular Response and Downstream Signaling Pathways

The extensive DNA damage inflicted by this compound activates a complex network of cellular stress responses, ultimately deciding the cell's fate.

dot

References

Carboquone: A Technical Overview for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboquone is a potent aziridinyl benzoquinone derivative with established antineoplastic properties. As an alkylating agent, its primary mechanism of action involves the cross-linking of DNA, which subsequently inhibits DNA replication and induces apoptosis in rapidly dividing cancer cells. This technical guide provides a comprehensive overview of this compound, with a focus on its chemical identifiers, mechanism of action, and available quantitative data. Detailed experimental protocols and visual representations of its molecular interactions are included to support further research and drug development efforts.

Chemical Identity and Properties

This compound is chemically identified as [2-[2,5-bis(aziridin-1-yl)-4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl]-2-methoxyethyl] carbamate.[1] It is also known by other names such as Carbazilquinone and Esquinon.[1][2] A comprehensive list of its chemical identifiers is provided in Table 1.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 24279-91-2[1][2][3] |

| Molecular Formula | C15H19N3O5[1][3][4] |

| Molecular Weight | 321.33 g/mol [1][2] |

| IUPAC Name | [2-[2,5-bis(aziridin-1-yl)-4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl]-2-methoxyethyl] carbamate[1][3] |

| InChI | InChI=1S/C15H19N3O5/c1-8-11(17-3-4-17)14(20)10(9(22-2)7-23-15(16)21)12(13(8)19)18-5-6-18/h9H,3-7H2,1-2H3,(H2,16,21)[1][3] |

| InChIKey | SHHKQEUPHAENFK-UHFFFAOYSA-N[1][3] |

| SMILES | CC1=C(C(=O)C(=C(C1=O)N2CC2)C(COC(=O)N)OC)N3CC3[1] |

| PubChem CID | 2569[1][3] |

| UNII | 1CB0HBT12C[3] |

Mechanism of Action

This compound functions as an alkylating agent, a class of chemotherapeutic drugs that target the DNA of cancer cells.[1] Its cytotoxic effects are mediated through a multi-step process:

-

Metabolic Activation: The quinone group in the this compound molecule is reduced to a hydroquinone form within the cell. This activation step is crucial for its subsequent reactivity.[1]

-

DNA Alkylation and Cross-linking: The activated form of this compound contains highly reactive aziridine groups. These groups form covalent bonds with the DNA bases, leading to both intra- and inter-strand cross-links.[1] This cross-linking prevents the separation of DNA strands, thereby inhibiting DNA replication and transcription.

-

Induction of Apoptosis: The extensive DNA damage triggers the cell's internal surveillance mechanisms, leading to the activation of apoptotic pathways and programmed cell death.[1]

-

Generation of Reactive Oxygen Species (ROS): The redox cycling of the quinone group can also lead to the formation of reactive oxygen species, which contribute to the overall cytotoxicity of the agent.[1]

The following diagram illustrates the proposed signaling pathway initiated by this compound-induced DNA damage, culminating in apoptosis.

Quantitative Data

In Vitro Cytotoxicity

Acute Toxicity

The median lethal dose (LD50) of a substance is a measure of its acute toxicity. The LD50 values for this compound have been determined in animal models and are presented in Table 2.

Table 2: Acute Toxicity of this compound in Animal Models

| Species | Route of Administration | LD50 (mg/kg) |

| Male Mice | Intravenous (i.v.) | 6.09 |

| Intraperitoneal (i.p.) | 3.84 | |

| Oral | 30.8 | |

| Male Rats | Intravenous (i.v.) | 3.88 |

| Intraperitoneal (i.p.) | 3.16 | |

| Oral | 28.0 |

Data sourced from Masuda, Y., & Suzuki, Y. (1974). Oyo Yakuri, 8, 501.

Clinical Efficacy

A clinical study involving a combination chemotherapy regimen reported a notable response rate. The "PPQ" therapy consisted of this compound, cis-Platinum, and Prednisone.

Table 3: Clinical Trial Data for Combination Therapy with this compound

| Parameter | Value |

| Treatment Regimen | This compound (CQ): 7 mg/m² i.v. on day 1 |

| cis-Platinum: 20 mg/body, drip infusion on days 1-5 | |

| Prednisone: 3.0 mg p.o. on days 1-5 | |

| Response Rate | Approximately 30% |

Data sourced from Saito, T. (1988). Gan to Kagaku Ryoho, 15(3), 549-554.[2]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxicity of this compound against a chosen cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add the medium containing various concentrations of this compound. Include appropriate controls (untreated cells and vehicle control).

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control and determine the IC50 value.

The following diagram illustrates the workflow for a typical in vitro cytotoxicity experiment.

Conclusion

This compound remains a compound of significant interest in the field of oncology due to its potent DNA alkylating and cross-linking capabilities. The information provided in this technical guide, including its chemical identifiers, mechanism of action, available quantitative data, and general experimental protocols, serves as a valuable resource for researchers and drug development professionals. Further investigation into its efficacy against a broader range of cancer cell lines and detailed pharmacokinetic studies will be crucial for fully elucidating its therapeutic potential.

References

Methodological & Application

Carboquone: Application Notes and Protocols for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboquone (CQ), an aziridinyl benzoquinone derivative, is a bioreductive alkylating agent with potent antitumor activity.[1] Its mechanism of action involves the cross-linking of DNA, which ultimately triggers cell cycle arrest and apoptosis, making it a subject of interest in cancer research and drug development.[2] These application notes provide detailed protocols for in vitro studies involving this compound, focusing on key assays to evaluate its cytotoxic and mechanistic properties.

Mechanism of Action

This compound acts as a DNA alkylating agent, a class of compounds that covalently modify DNA, leading to cytotoxicity, particularly in rapidly dividing cancer cells. The proposed mechanism involves the following key steps:

-

Reductive Activation: this compound is a bioreductive agent, meaning it is activated under hypoxic conditions often found in solid tumors. This activation enhances its cytotoxicity in the tumor microenvironment.

-

DNA Alkylation and Cross-linking: Once activated, this compound's aziridinyl groups react with nucleophilic sites on DNA bases, primarily the N7 position of guanine. This can result in the formation of monoadducts and, more critically, interstrand and intrastrand cross-links.

-

DNA Damage Response (DDR): The formation of DNA adducts and cross-links triggers the DNA Damage Response (DDR) pathway. Sensor proteins like the MRN complex (MRE11-RAD50-NBS1) recognize the DNA lesions.

-

Signal Transduction: Upon damage recognition, apical kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated. These kinases phosphorylate a cascade of downstream effector proteins.

-

Cell Cycle Arrest: A key outcome of the DDR is the activation of checkpoint kinases CHK1 and CHK2. These kinases phosphorylate and inactivate cell cycle regulators like CDC25 phosphatases, leading to cell cycle arrest, typically at the G2/M phase. This pause allows the cell to attempt DNA repair.

-

Apoptosis Induction: If the DNA damage is too extensive to be repaired, the DDR signaling will initiate apoptosis (programmed cell death). This can occur through the activation of p53, which in turn upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2. The subsequent mitochondrial outer membrane permeabilization leads to the release of cytochrome c and the activation of the caspase cascade, culminating in cell death.

Data Presentation

While comprehensive public data on this compound's IC50 values across a wide range of cancer cell lines is limited, the following table summarizes available in vitro cytotoxicity information. Researchers are encouraged to determine the IC50 for their specific cell line of interest.

| Parameter | Cell Line | Concentration | Incubation Time | Assay Type | Reference |

| Clonogenicity Reduction | Sarcoma 180 | 0.01 µg/mL | 60 minutes | Clonogenic Assay | [3] |

| Enhanced Cytotoxicity | HeLa Cells | Not specified | Not specified | Not specified | Not available |

Note: The cytotoxicity of this compound can be potentiated under hypoxic and acidic conditions.[4]

Mandatory Visualizations

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve a range of desired concentrations.

-

Treatment: Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for 24 or 48 hours.

-

Cell Harvesting: Collect cells by trypsinization.

-

Washing: Wash cells with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Application Notes and Protocols for Carboquone in Cancer Cell Line Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboquone is an antineoplastic agent that belongs to the class of bioreductive alkylating agents.[1] Its chemical structure, 2,5-bis(1-aziridinyl)-3-(2-carbamoyloxy-1-methoxyethyl)-6-methyl-1,4-benzoquinone, confers its cytotoxic properties.[2] As an alkylating agent, this compound's primary mechanism of action involves the formation of covalent bonds with DNA, leading to cross-linking of DNA strands. This disruption of DNA integrity interferes with fundamental cellular processes such as replication and transcription, ultimately inducing cell cycle arrest and programmed cell death (apoptosis).[1] this compound is known to be particularly effective against rapidly dividing cancer cells and has shown selective cytotoxicity toward hypoxic tumor cells.[1] These characteristics make it a compound of significant interest for cancer research and drug development.

These application notes provide a comprehensive guide for researchers screening this compound against various cancer cell lines. The protocols outlined below detail methods for assessing its cytotoxic and apoptotic effects, along with a hypothesized signaling pathway illustrating its mechanism of action.

Data Presentation

Table 1: Template for Reporting GI50 Values of this compound in a Panel of Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

| Leukemia | ||

| CCRF-CEM | ||

| K-562 | ||

| MOLT-4 | ||

| RPMI-8226 | ||

| SR | ||

| Non-Small Cell Lung Cancer | ||

| A549/ATCC | ||

| EKVX | ||

| HOP-62 | ||

| HOP-92 | ||

| NCI-H226 | ||

| NCI-H23 | ||

| NCI-H322M | ||

| NCI-H460 | ||

| NCI-H522 | ||

| Colon Cancer | ||

| COLO 205 | ||

| HCC-2998 | ||

| HCT-116 | ||

| HCT-15 | ||

| HT29 | ||

| KM12 | ||

| SW-620 | ||

| CNS Cancer | ||

| SF-268 | ||

| SF-295 | ||

| SF-539 | ||

| SNB-19 | ||

| SNB-75 | ||

| U251 | ||

| Melanoma | ||

| LOX IMVI | ||

| MALME-3M | ||

| M14 | ||

| SK-MEL-2 | ||

| SK-MEL-28 | ||

| SK-MEL-5 | ||

| UACC-257 | ||

| UACC-62 | ||

| Ovarian Cancer | ||

| IGROV1 | ||

| OVCAR-3 | ||

| OVCAR-4 | ||

| OVCAR-5 | ||

| OVCAR-8 | ||

| NCI/ADR-RES | ||

| SK-OV-3 | ||

| Renal Cancer | ||

| 786-0 | ||

| A498 | ||

| ACHN | ||

| CAKI-1 | ||

| RXF 393 | ||

| SN12C | ||

| TK-10 | ||

| UO-31 | ||

| Prostate Cancer | ||

| PC-3 | ||

| DU-145 | ||

| Breast Cancer | ||

| MCF7 | ||

| MDA-MB-231/ATCC | ||

| HS 578T | ||

| BT-549 | ||

| T-47D | ||

| MDA-MB-468 |

GI50 values are determined experimentally using the MTT assay protocol below. The values represent the concentration of this compound required to inhibit cell growth by 50%.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (stock solution in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to start with is 0.01 µM to 100 µM.

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

-

After 24 hours of incubation, carefully remove the medium and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

-

Incubate for another 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, protected from light.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the GI50 value.

-

Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

This protocol is for quantifying this compound-induced apoptosis using flow cytometry.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Treatment:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

-

Treat cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the determined GI50 value) and a vehicle control for 24-48 hours.

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer immediately.

-

Use unstained and single-stained controls for compensation.

-

Data analysis will differentiate between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).

-

Western Blot Analysis of Signaling Proteins

This protocol is for investigating the effect of this compound on key signaling proteins involved in apoptosis and cell cycle control.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p53, p21, Bcl-2, Bax, cleaved Caspase-3, phospho-p38 MAPK, total p38 MAPK, phospho-Akt, total Akt, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with this compound as described for the apoptosis assay.

-

Lyse the cells with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

-

Data Acquisition and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

-

Mandatory Visualization

Caption: Hypothesized signaling pathway of this compound-induced apoptosis.

References

Application Notes and Protocols for Evaluating Carboquone Efficacy in Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for the preclinical evaluation of Carboquone, an alkylating antineoplastic agent. The protocols outlined below are designed to ensure robust and reproducible data for assessing the therapeutic potential of this compound against various cancer types.

Introduction to this compound

This compound is a chemotherapeutic agent that exerts its cytotoxic effects through the alkylation of DNA. This process involves the formation of covalent bonds with DNA strands, leading to cross-linking and subsequent inhibition of DNA replication and transcription. Ultimately, this damage triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.[1][2] this compound has been investigated for its efficacy against a range of malignancies, including lymphomas, leukemias, and various solid tumors.

Animal Models for Efficacy Testing

The selection of an appropriate animal model is critical for obtaining clinically relevant data. The most commonly employed models for testing the efficacy of chemotherapeutic agents like this compound are xenograft models established in immunodeficient mice.

-

Xenograft Models: These models involve the subcutaneous or orthotopic implantation of human cancer cell lines or patient-derived tumor tissue into immunodeficient mice (e.g., Nude, SCID, or NOD/SCID). Xenografts allow for the in vivo assessment of a drug's effect on human tumors.

Quantitative Data Summary

The following tables summarize key findings from preclinical studies evaluating the efficacy of this compound in animal models.

Table 1: Efficacy of this compound Monotherapy in a Mouse Mammary Cancer Model

| Animal Model | Cancer Type | Treatment Regimen | Key Efficacy Endpoint | Result | Reference |

| C3H/He mice | Mouse Mammary Cancer (MM-46) | 2 mg/kg this compound, single intravenous injection on day 4 or 7 post-tumor implantation | Complete Tumor Regression | 100% (10/10 mice) | Abe et al., 1985 |

Table 2: Efficacy of this compound in Combination Therapy in a Human Ovarian Cancer Xenograft Model

| Animal Model | Cancer Type | Treatment Regimen | Key Efficacy Endpoint | Result | Reference |

| Nude mice | Human Ovarian Cancer (JOG-1) | Vincristine followed by this compound (sequential administration) | Anti-tumor effect | Most effective schedule | Nakata, 1983 |

Note: Specific tumor growth inhibition data was not provided in the Nakata (1983) study; the focus was on the timing of administration.

Experimental Protocols

Protocol for Subcutaneous Xenograft Model Establishment and this compound Efficacy Testing

This protocol outlines the essential steps for establishing a subcutaneous xenograft model and assessing the in vivo efficacy of this compound.

Materials:

-

Human cancer cell line of interest

-

Cell culture medium and reagents

-

Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old)

-

This compound (lyophilized powder)

-

Sterile saline for injection

-

Matrigel (optional)

-

Anesthetic agent (e.g., isoflurane)

-

Calipers for tumor measurement

-

Sterile syringes and needles

Procedure:

-

Cell Culture and Preparation:

-

Culture the selected human cancer cell line under standard conditions.

-

Harvest cells during the logarithmic growth phase using trypsinization.

-

Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count.

-

Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 cells/100 µL). Keep the cell suspension on ice.

-

-

Tumor Cell Implantation:

-

Anesthetize the mice using an appropriate method.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.

-

Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .

-

-

Randomization and Treatment Initiation:

-

When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Prepare this compound solution by reconstituting the lyophilized powder in sterile saline to the desired concentration.

-

Administer this compound to the treatment group via the desired route (e.g., intravenous injection). The control group should receive an equivalent volume of the vehicle (sterile saline). A documented dosing regimen is a single intravenous injection of 2 mg/kg.

-

-

Efficacy Evaluation:

-

Continue to monitor tumor growth and the general health of the mice throughout the study.

-

Record tumor volumes and body weights regularly.

-

Primary efficacy endpoints may include:

-

Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

-

Complete Regression: The complete disappearance of the tumor.

-

Survival: Monitor and record the survival time of each animal.

-

-

-

Study Termination and Data Analysis:

-

The study may be terminated when tumors in the control group reach a predetermined maximum size or based on humane endpoints.

-

At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

-

Analyze the data using appropriate statistical methods to determine the significance of the treatment effect.

-

Protocol for Acute Toxicity Assessment of this compound in Mice

This protocol provides a framework for evaluating the acute toxicity of this compound.

Materials:

-

Healthy mice (specify strain, sex, and age)

-

This compound

-

Sterile saline for injection

-

Appropriate caging and environmental controls

Procedure:

-

Animal Acclimation:

-

Acclimate the animals to the laboratory conditions for at least one week prior to the study.

-

-

Dose Administration:

-

Divide the animals into groups (n=5 per group) and administer a single dose of this compound at different dose levels via the intended clinical route of administration (e.g., intravenous). Include a control group that receives only the vehicle.

-

-

Clinical Observations:

-

Monitor the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, weight loss), and any adverse reactions at regular intervals for at least 14 days.

-

-

Data Collection:

-

Record all observations, including the time of onset, duration, and severity of any toxic signs.

-

At the end of the observation period, euthanize the surviving animals.

-

-

Pathology:

-

Conduct a gross necropsy on all animals (including those that die during the study).

-

Collect and preserve major organs and tissues for histopathological examination.

-

-

Data Analysis:

-

Determine the LD50 (median lethal dose) if applicable and identify the target organs of toxicity.

-

Mechanism of Action and Signaling Pathways

This compound, as a DNA alkylating agent, induces DNA damage, which in turn activates complex cellular signaling pathways known as the DNA Damage Response (DDR). The DDR is a network of pathways that sense, signal, and repair DNA lesions.

This compound-Induced DNA Damage Response

References

Application Notes and Protocols for Determining Carboquone Cytotoxicity using the MTS Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboquone is an antineoplastic agent that belongs to the class of alkylating agents.[1] Its mechanism of action involves cross-linking DNA strands, which disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death). This compound's potent cytotoxic effects make it a subject of interest in cancer research and drug development.

The MTS assay is a colorimetric method used to assess cell viability and cytotoxicity.[2] This assay is based on the reduction of the tetrazolium salt MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) by metabolically active cells into a soluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength. This application note provides a detailed protocol for determining the cytotoxicity of this compound against cancer cell lines using the MTS assay.

Principle of the MTS Assay

The MTS assay relies on the activity of mitochondrial dehydrogenase enzymes in viable cells. These enzymes reduce the MTS tetrazolium compound to a colored formazan product that is soluble in the cell culture medium. The intensity of the color, measured by absorbance, is directly proportional to the number of metabolically active, viable cells. This allows for the quantitative assessment of cytotoxicity induced by compounds like this compound.

Data Presentation

The cytotoxic effect of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell viability. The following table provides hypothetical IC50 values for this compound in various cancer cell lines to illustrate how data from an MTS assay can be presented.

| Cell Line | Cancer Type | Incubation Time (hours) | Hypothetical IC50 (µM) |

| HeLa | Cervical Cancer | 48 | 5.2 |

| MCF-7 | Breast Cancer | 48 | 8.7 |

| A549 | Lung Cancer | 48 | 12.1 |

| HT-29 | Colon Cancer | 72 | 3.5 |

| U-87 MG | Glioblastoma | 72 | 6.8 |

Note: The IC50 values presented in this table are for illustrative purposes only and are not based on actual experimental data for this compound determined by an MTS assay. Researchers should determine the IC50 values experimentally for their specific cell lines and experimental conditions.

Experimental Protocols

This section provides a detailed methodology for assessing this compound cytotoxicity using the MTS assay.

Materials

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well cell culture plates

-

MTS reagent solution (commercially available kits are recommended)

-

Phosphate-buffered saline (PBS)

-

Microplate reader capable of measuring absorbance at 490-500 nm

-

Humidified incubator (37°C, 5% CO2)

Experimental Workflow

Caption: A flowchart illustrating the key steps of the MTS assay for determining this compound cytotoxicity.

Detailed Protocol

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count.

-

Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well) in complete culture medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Include wells with medium only to serve as a background control.

-

Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow cells to attach.

-

-

This compound Treatment:

-

Prepare a series of dilutions of this compound in complete culture medium from a stock solution. It is recommended to perform a wide range of concentrations initially to determine the approximate cytotoxic range.

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.

-

Include wells with untreated cells (vehicle control) by adding 100 µL of medium containing the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C with 5% CO2.

-

-

MTS Reagent Addition and Incubation:

-

Following the treatment period, add 20 µL of the MTS reagent solution to each well, including the background control wells.

-

Gently mix the plate to ensure even distribution of the reagent.

-

Incubate the plate for 1 to 4 hours at 37°C with 5% CO2. The optimal incubation time may vary depending on the cell line and should be determined empirically.

-

-

Data Acquisition:

-

After the MTS incubation, measure the absorbance of each well at a wavelength between 490 nm and 500 nm using a microplate reader.

-

Data Analysis

-

Background Subtraction:

-

Subtract the average absorbance of the medium-only wells (background) from the absorbance readings of all other wells.

-

-

Calculation of Percentage Cell Viability:

-

Calculate the percentage of cell viability for each this compound concentration using the following formula:

-

-

IC50 Determination:

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that results in 50% cell viability.

-

Signaling Pathway

The cytotoxic effects of this compound are primarily mediated through its interaction with DNA, leading to the activation of cellular stress and apoptotic pathways.

Caption: A simplified diagram illustrating the mechanism of this compound-induced cytotoxicity.

References

Application Notes and Protocols: Liposome-Encapsulated Carboquone for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of liposome-encapsulated carboquone as a potential drug delivery system. This compound, an alkylating agent, has demonstrated potent antitumor activity; however, its clinical application can be limited by side effects.[1] Encapsulation within liposomes presents a promising strategy to enhance its therapeutic index by altering its pharmacokinetic profile, improving tumor targeting, and reducing systemic toxicity.

Introduction to Liposomal this compound

Liposomes are microscopic vesicles composed of a lipid bilayer enclosing an aqueous core. This structure allows for the encapsulation of both hydrophilic and lipophilic drugs. For this compound, a compound with moderate lipophilicity, encapsulation within the lipid bilayer or the aqueous core of liposomes can be achieved. Liposomal delivery of anticancer drugs can offer several advantages, including:

-

Enhanced Permeability and Retention (EPR) Effect: Liposomes, particularly those with a size range of 100-200 nm, can preferentially accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage.[2]

-

Reduced Systemic Toxicity: By encapsulating this compound, its distribution to healthy tissues can be minimized, thereby reducing dose-limiting side effects.[3]

-

Improved Pharmacokinetics: Liposomal formulations can protect this compound from rapid degradation in the bloodstream, leading to a longer circulation half-life and sustained drug release.[2][3]

-